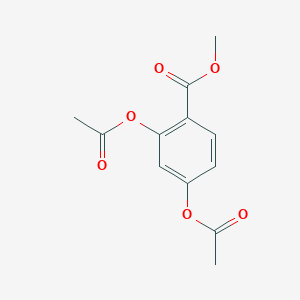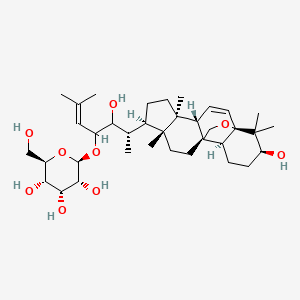
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone is a chiral compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a toluenesulfonyl group attached to a gamma-butyrolactone ring, which imparts distinct reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the toluenesulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
化学反応の分析
Types of Reactions
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the toluenesulfonyl group to a toluene group.
Substitution: Nucleophilic substitution reactions can replace the toluenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Toluene derivatives.
Substitution: Various substituted gamma-butyrolactones.
科学的研究の応用
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone involves its interaction with specific molecular targets, such as enzymes or receptors. The toluenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
S-(+)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone: The enantiomer of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone.
Gamma-butyrolactone: Lacks the toluenesulfonyl group, resulting in different reactivity and applications.
Toluene derivatives: Compounds with similar toluenesulfonyl groups but different core structures.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a gamma-butyrolactone ring and a toluenesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C12H14O4S |
|---|---|
分子量 |
254.30 g/mol |
IUPAC名 |
(5R)-5-[(4-methylphenyl)sulfonylmethyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O4S/c1-9-2-5-11(6-3-9)17(14,15)8-10-4-7-12(13)16-10/h2-3,5-6,10H,4,7-8H2,1H3/t10-/m1/s1 |
InChIキー |
JAXBLDLHPKEBBY-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[C@H]2CCC(=O)O2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)

![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)

![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)

![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)



